molecular formula C18H16ClN3O3 B2765785 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034236-26-3

1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2765785
CAS No.: 2034236-26-3
M. Wt: 357.79
InChI Key: LGHXSHCCRSZLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound featuring a urea core scaffold substituted with a chloromethoxyphenyl group and a furan-pyridine hybrid moiety . This specific molecular architecture, incorporating multiple aromatic heterocycles like pyridine and furan, is of significant interest in medicinal chemistry. Researchers are exploring such complex structures for their potential as key intermediates or scaffolds in the development of novel bioactive molecules . The presence of the urea functional group is particularly noteworthy, as this motif is commonly found in compounds designed to modulate various biological targets through hydrogen bonding, making it valuable for investigations in drug discovery and chemical biology . The furan and pyridine rings, which are privileged structures in pharmacology, further enhance its utility as a sophisticated building block for constructing compound libraries aimed at screening for new therapeutic activities . This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-24-17-3-2-15(19)7-16(17)22-18(23)21-9-12-6-14(10-20-8-12)13-4-5-25-11-13/h2-8,10-11H,9H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHXSHCCRSZLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} with a molecular weight of 360.81 g/mol. Its structure features a chloro-substituted methoxyphenyl group and a furan-pyridine moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that urea derivatives exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 1.7 to 28.7 μM against various cancer cell lines, including lung, ovarian, and prostate cancers . The structural similarity of our compound suggests it may exhibit comparable antitumor effects.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI50 (μM)
Compound AEKVX (Lung Cancer)1.7
Compound BOVCAR-4 (Ovarian Cancer)21.5
Compound CPC-3 (Prostate Cancer)28.7

Antibacterial Activity

The antibacterial potential of urea derivatives has also been explored extensively. Compounds similar to This compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds were reported to be as low as 0.03 μg/mL against Staphylococcus aureus and 0.25 μg/mL against Haemophilus influenzae .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteriaMIC (μg/mL)
Compound DStaphylococcus aureus0.03
Compound EEscherichia coli0.25
Compound FPseudomonas aeruginosa0.06

Antifungal Activity

In addition to its antibacterial properties, the compound may also exhibit antifungal activity. Research indicates that related urea compounds have shown effectiveness against fungal strains with MIC values ranging from 16.69 to 78.23 μM against Candida albicans and other pathogenic fungi .

Case Studies

A notable case study involving the synthesis and evaluation of similar urea derivatives highlighted their potential in cancer therapy and infectious disease management. The study reported that modifications in the urea structure could enhance biological activity significantly, suggesting that This compound might be optimized for better efficacy through structural alterations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea with structurally related urea derivatives, highlighting substituent variations, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight Reported Activity References
Target Compound 5-Chloro-2-methoxyphenyl; (5-(furan-3-yl)pyridin-3-yl)methyl C₁₉H₁₇ClN₃O₃ 377.81 g/mol Not explicitly reported N/A
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) 4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl; methyl C₂₂H₂₀ClFN₃O₄ 468.86 g/mol Glucokinase activator
1-(5-Chloro-2-methoxyphenyl)-3-[4-nitro-3-(trifluoromethyl)phenyl]urea 5-Chloro-2-methoxyphenyl; 4-nitro-3-(trifluoromethyl)phenyl C₁₅H₁₁ClF₃N₃O₄ 389.71 g/mol No activity reported (structural)
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea 5-Chloro-2-methoxyphenyl; 3-chlorophenyl C₁₄H₁₂Cl₂N₂O₂ 311.16 g/mol Not reported
1-(3,5-Dichloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea (Patent Example) 3,5-Dichloro-2-hydroxymethylphenyl; 3-chloro-5-methoxyphenyl C₁₆H₁₃Cl₃N₂O₃ 397.64 g/mol Patent (unspecified application)

Key Observations:

Substituent Effects on Activity :

  • The pyridine-furan hybrid in the target compound distinguishes it from analogs like Compound 1 (), which uses a dimethoxyphenyl-pyridine scaffold. The furan ring may enhance metabolic stability or binding specificity compared to purely aromatic systems .
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase polarity but may reduce cell permeability, whereas methoxy and chloro groups balance lipophilicity and electronic effects .

Compound 1 () demonstrates that pyridine-linked urea derivatives can act as glucokinase activators, implying that the target compound’s pyridine-furan system might share similar enzyme-targeting capabilities .

Molecular Weight and Drug-Likeness :

  • The target compound (377.81 g/mol) falls within the acceptable range for orally bioavailable drugs, unlike the higher-weight Compound 1 (468.86 g/mol), which may face pharmacokinetic challenges .

Research Findings and Hypotheses

  • Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via urea-forming reactions between substituted phenyl isocyanates and amines, suggesting a plausible route for the target compound .
  • Biological Potential: The furan-pyridine core is understudied in urea derivatives but is prevalent in antiviral and anti-inflammatory agents, hinting at unexplored therapeutic avenues .
  • Contradictions : While Compound 1 () is a glucokinase activator, other analogs (e.g., ) lack reported activities, emphasizing the need for empirical testing of the target compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions.
  • Step 1 : Use 5-chloro-2-methoxyaniline and a furan-pyridine isocyanate derivative in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (40–60°C) to form the urea linkage .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Step 3 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Critical Factors : Solvent polarity, reaction time (typically 12–24 hours), and anhydrous conditions to avoid hydrolysis.

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm the presence of the chloro-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and furan-pyridine protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 398) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Identification : Competitive binding assays (e.g., fluorescence polarization) to evaluate kinase or receptor interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the furan-3-yl group) affect bioactivity?

  • Methodological Answer :
  • Step 1 : Synthesize analogs (e.g., replacing furan with thiophene or pyrazole) using analogous isocyanate intermediates .
  • Step 2 : Compare bioactivity via dose-response curves. For example, furan-containing analogs may exhibit enhanced antimicrobial activity due to π-π stacking with microbial enzymes, while thiophene derivatives show improved solubility .
  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Step 1 : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Step 2 : Validate compound purity via LC-MS and rule out degradation products.
  • Step 3 : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm target engagement .

Q. What strategies are recommended for elucidating the mechanism of action (MoA)?

  • Methodological Answer :
  • Computational Approaches :
  • Molecular Docking : Predict binding to kinases (e.g., EGFR) or GPCRs using AutoDock Vina .
  • MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of binding poses .
  • Experimental Validation :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • CRISPR-Cas9 Knockout : Validate target relevance by testing activity in isogenic cell lines lacking the putative target .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Step 1 : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours .
  • Step 2 : Analyze degradation products via LC-MS. Urea derivatives often hydrolyze to amines under acidic conditions; furan moieties may oxidize .
  • Step 3 : Modify the structure (e.g., add methyl groups to the pyridine ring) to enhance stability if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.